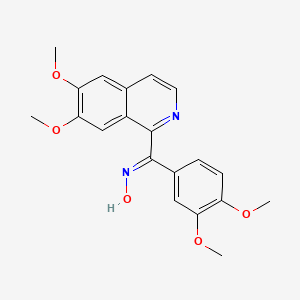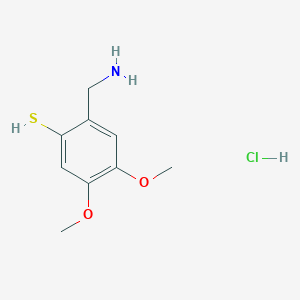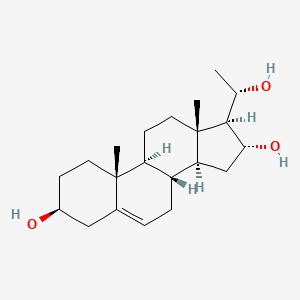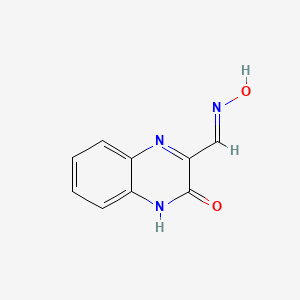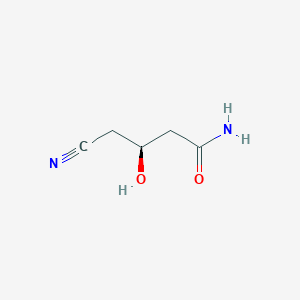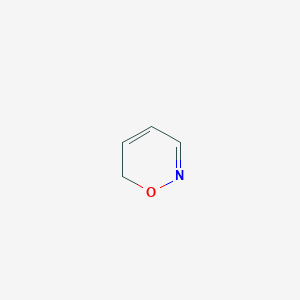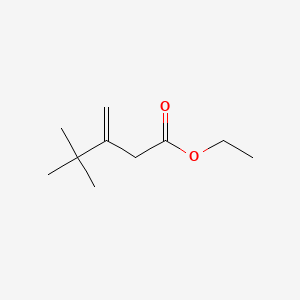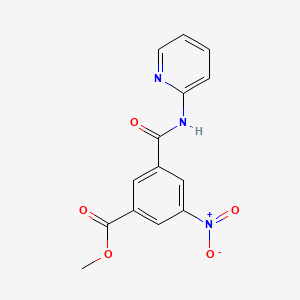![molecular formula C20H28N2O2 B13823455 (4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core The presence of the tert-butyl groups and the chiral centers in the oxazoline rings contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with chiral oxazoline precursors. One common method includes the use of 1,3-dibromobenzene as the starting material, which undergoes a nucleophilic substitution reaction with (S)-4-(tert-butyl)-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form dihydrooxazoles.
Substitution: The benzene core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hypochlorite can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in enantioselective reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Employed in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. The oxazoline rings provide a chiral environment that can influence the stereochemistry of reactions. The tert-butyl groups enhance the steric hindrance, which can improve the selectivity of catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the type of asymmetric reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(oxazolinyl)benzene: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
1,3-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound , with similar but opposite chiral properties.
1,3-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups, affecting its steric and electronic characteristics.
Uniqueness
1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of both chiral oxazoline rings and bulky tert-butyl groups. This combination provides a distinct steric and electronic environment, making it particularly effective in asymmetric catalysis and chiral recognition applications .
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3 |
InChI Key |
KFPRVQMSDHGRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


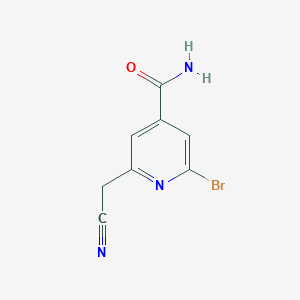
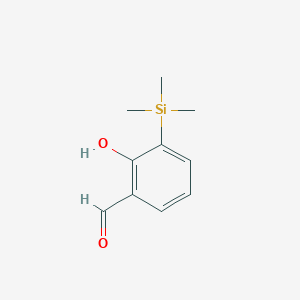
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
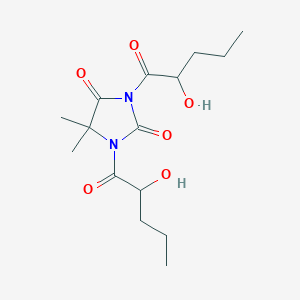
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)
